molecular formula C26H25N3O2 B2361435 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 840485-39-4

1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2361435
CAS No.: 840485-39-4
M. Wt: 411.505
InChI Key: JRIZSAMQKBLQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a 2-methoxyphenyl group and at position 4 with a 1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl moiety. The 2-methoxyphenyl substituent contributes to electronic effects and metabolic stability compared to hydroxylated analogs .

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-11-13-19(14-12-18)16-29-22-8-4-3-7-21(22)27-26(29)20-15-25(30)28(17-20)23-9-5-6-10-24(23)31-2/h3-14,20H,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIZSAMQKBLQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core and subsequent modifications to introduce the pyrrolidinone and methoxyphenyl groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has indicated that compounds related to benzimidazoles exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
NSC 649900Leukemia10.5Inhibition of DNA synthesis
VM30309Artina salina larvae1.75Apoptosis induction
Compound AHeLa15.0Inhibition of tubulin polymerization

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against a range of bacterial strains, with some showing enhanced efficacy due to structural modifications.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound BStaphylococcus aureus32 µg/mL
Compound CEscherichia coli16 µg/mL
Compound DPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Some studies have suggested that benzimidazole derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX-1 and COX-2). This suggests a dual role in both anticancer and anti-inflammatory activities.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of benzimidazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications significantly influenced their potency against cancer cells, emphasizing the importance of the methoxy and methylbenzyl groups in enhancing biological activity .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing new benzimidazole derivatives and assessing their antimicrobial properties against multiple pathogens. The findings revealed that certain derivatives displayed potent antibacterial activity, making them candidates for further development as antimicrobial agents .
  • Mechanistic Insights : Investigations into the mechanisms underlying the biological activities of these compounds have highlighted their ability to interact with specific molecular targets, such as protein kinases and enzymes involved in cellular signaling pathways .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is C26H25N3O2, with a molecular weight of 411.505 g/mol. The compound features a pyrrolidine ring and a benzimidazole moiety, which are known for their diverse biological activities. The presence of methoxy and methyl substituents enhances its solubility and bioavailability, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and pyrrolidine structures. For instance, derivatives of benzimidazole have shown significant cytotoxic activity against various cancer cell lines, including breast and colon cancer . The unique structure of this compound suggests that it may exhibit similar or enhanced anticancer properties due to its ability to interact with multiple biological targets.

Case Study:
A study on related benzimidazole derivatives demonstrated that modifications in the structure significantly influenced their cytotoxicity. Compounds with electron-donating groups showed improved activity against cancer cell lines, suggesting that the methoxy group in our compound could enhance its efficacy .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. Research has indicated that similar compounds exhibit potent activity against bacterial strains, making them suitable candidates for developing new antibiotics . The incorporation of the benzimidazole moiety is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell processes.

Table 1: Antimicrobial Activity Comparison

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzimidazole DerivativesBenzimidazole ringAntimicrobialDiverse substituents lead to varied activity
Pyrrolidine-based CompoundsPyrrolidine ringAntimicrobialFlexibility in structure allows diverse applications
Methoxy-substituted PhenolsMethoxy group on phenolAntioxidant, anti-inflammatoryEnhanced solubility and bioavailability

Chemical Reactions Analysis

Key Intermediates

  • Pyrrolidinone Derivatives : These are often synthesized through cyclization reactions involving amines and carbonyl compounds.

  • Benzo[d]imidazole Formation : The benzo[d]imidazole moiety can be synthesized using condensation reactions involving o-phenylenediamine and appropriate carbonyl compounds.

Reaction Conditions

The synthesis typically requires:

  • Solvents : Common solvents include ethanol, acetonitrile, or dimethylformamide (DMF).

  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

Example Synthetic Pathway

An example pathway might involve:

  • Formation of Pyrrolidinone : Reacting a suitable amine with a ketone under acidic conditions.

  • Synthesis of Benzo[d]imidazole : Using a condensation reaction between o-phenylenediamine and an aldehyde.

  • Coupling Reaction : The final step involves coupling the pyrrolidinone with the benzo[d]imidazole derivative to yield the target compound.

Reactivity Profile

The compound exhibits various chemical reactivity patterns, which can be categorized into:

  • Nucleophilic Substitution : The presence of electron-rich aromatic rings allows for electrophilic aromatic substitution reactions.

  • Oxidation Reactions : The methoxy group may undergo oxidation under certain conditions, potentially leading to the formation of phenolic compounds.

Mechanistic Insights

Understanding the mechanisms behind these reactions is crucial for predicting product outcomes:

3.2.1 Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution, the electron-rich aromatic system can react with electrophiles, leading to substitution at ortho or para positions relative to electron-withdrawing groups.

3.2.2 Oxidation Mechanisms

The oxidation of methoxy groups typically proceeds through:

  • Formation of Phenoxyl Radicals : Under oxidative conditions, methoxy groups can form phenoxyl radicals.

  • Subsequent Reactions : These radicals can further react with other substrates or undergo dimerization.

Literature Review Findings

Research indicates that similar compounds have shown promising biological activities, particularly in anti-cancer and anti-inflammatory assays:

  • A study demonstrated that benzo[d]imidazole derivatives exhibit significant inhibitory effects on cancer cell proliferation .

  • Another investigation highlighted the potential of pyrrolidinone derivatives in modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural variations and properties of analogous compounds:

Compound Name/ID Core Structure Substituents (Position) Yield (%) Physical State Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Data
Target Compound Pyrrolidin-2-one 1: 2-methoxyphenyl; 4: 4-methylbenzyl-benzimidazole - Solid - ~1680-1720* δ 10.8 ppm (benzimidazole NH)**
21a () Pyrrolidin-2-one 1: 2-hydroxyphenyl; 4: H-benzimidazole 97.6 Yellow solid 214–215 - -
12d () Ethanone -; 4-methylbenzyl-benzimidazole 98 Orange oil - 1674 LC-MS: m/z 265 [M+H]+
5a () Pyrrolidin-2-one 5: Phenyl; 4: benzimidazole; 1: naphthalenyl-thiazolyl 60 Solid - - δ 10.8 ppm (1H), 160–165 ppm (13C)
18 () Pyrrolidin-2-one 1: 4-aminophenyl; 4: benzimidazole 75 White solid 356 (decomp.) - -
BD-1 () Benzenamide 4: benzimidazole; p-aminoacetophenone 75.35 Solid 93 - -

*Estimated based on lactam carbonyl absorption range.
**Hypothesized from analogous benzimidazole derivatives.

Key Observations

  • Substituent Effects on Solubility : The target compound’s 2-methoxyphenyl group likely improves lipid solubility compared to hydroxylated analogs (e.g., 21a, ), which may form stronger hydrogen bonds. Conversely, ketone derivatives (e.g., 12d, ) exist as oils, suggesting lower crystallinity .
  • Synthesis Efficiency : High yields (>90%) are common for benzimidazole derivatives synthesized via acid-catalyzed condensation (e.g., 21a, 22a in ). The target compound’s synthesis may follow similar methods but with tailored starting materials .
  • Spectroscopic Signatures : The benzimidazole NH proton in the target compound is expected to resonate near δ 10.8 ppm (1H NMR), consistent with analogs in . The lactam carbonyl (IR ~1680–1720 cm⁻¹) distinguishes it from ketones (IR ~1674 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.